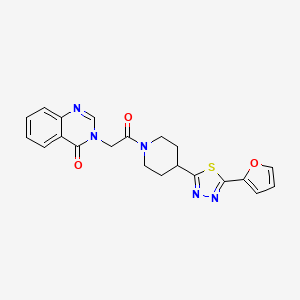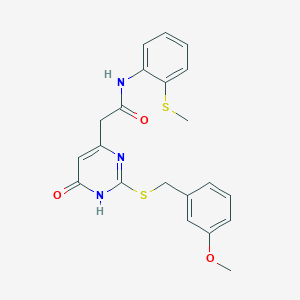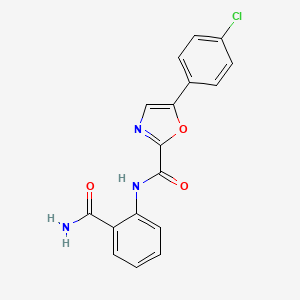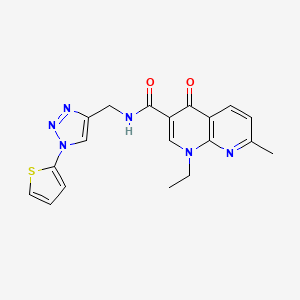
3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with the quinazolin-4-ones moiety, including those substituted with 1,3,4-thiadiazol, have been synthesized and evaluated for their anticancer properties. In vitro studies on HeLa (Human cervical cancer cell) cells have demonstrated significant anticancer activity, with some compounds showing efficacy comparable to cisplatin in preventing tumor growth in mice models. These findings highlight the potential of such derivatives in cancer therapy, especially considering their effects on tumor cell proliferation and tumor-induced angiogenesis (Joseph et al., 2010).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have also shown promise in antimicrobial and antifungal applications. Specific derivatives synthesized from furan-2-carbohydrazide displayed activity against a range of microorganisms. These studies indicate the utility of these compounds in addressing various bacterial and fungal infections, highlighting their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Design and Synthesis for Biological Activities
The design and synthesis of novel quinazolinone derivatives have been focused on their potential biological activities. This includes efforts to synthesize compounds for antibacterial, antifungal, and anti-tubercular purposes. The synthesized derivatives have undergone screening for these activities, demonstrating the versatility of quinazolinone-based compounds in therapeutic applications (Akhaja & Raval, 2012).
Antitumor and Antiangiogenic Effects
In addition to direct anticancer activities, certain thioxothiazolidin-4-one derivatives, synthesized from quinazolinone precursors, have shown significant antiangiogenic effects in vivo. These compounds reduced tumor volume and cell number while increasing the lifespan of mice bearing tumors, indicating their potential for both anticancer therapy and inhibition of tumor-induced angiogenesis (Chandrappa et al., 2010).
Synthetic Applications and Stability Studies
The compound has served as a basis for further chemical synthesis and stability studies under stress conditions. These investigations provide insights into the stability of quinazolinone derivatives and their potential degradation pathways, which is crucial for the development of pharmaceutical substances and regulatory documentation (Gendugov et al., 2021).
Propiedades
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-18(12-26-13-22-16-5-2-1-4-15(16)21(26)28)25-9-7-14(8-10-25)19-23-24-20(30-19)17-6-3-11-29-17/h1-6,11,13-14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYIPVDOEQQYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2841156.png)

![2-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2841160.png)

![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2841163.png)

![(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2841167.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2841168.png)
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2841170.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2841171.png)



![N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2841178.png)
